molecular formula C11H18N2 B1604161 N1,N1-Dimethyl-3-phenylpropane-1,3-diamine CAS No. 942-86-9

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

Cat. No.: B1604161
CAS No.: 942-86-9
M. Wt: 178.27 g/mol
InChI Key: HSZKVKCMQAORSG-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is an organic compound with the molecular formula C11H18N2 It is a diamine derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenyl group attached to the propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine typically involves the reaction of 3-phenylpropane-1,3-diamine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3-phenylpropane-1,3-diamine+dimethylamineThis compound\text{3-phenylpropane-1,3-diamine} + \text{dimethylamine} \rightarrow \text{this compound} 3-phenylpropane-1,3-diamine+dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Nickel can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and reactant ratios, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted diamines with various functional groups.

Scientific Research Applications

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the dimethylamino and phenyl groups allows it to interact with hydrophobic and hydrophilic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethyl-N’-propylpropane-1,3-diamine
  • N1,N1-Dimethyl-N3-propylpropane-1,3-diamine

Uniqueness

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N',N'-dimethyl-1-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKVKCMQAORSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649471
Record name N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-86-9
Record name N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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